3-(4-Fluorophenyl)piperidin-3-ol hydrochloride

Descripción general

Descripción

The compound "3-(4-Fluorophenyl)piperidin-3-ol hydrochloride" is not directly mentioned in the provided papers, but it is related to the class of compounds discussed across the research. These compounds generally involve fluorinated aromatic groups attached to a piperidine structure, which is a six-membered ring containing one nitrogen atom. The presence of the fluorine atom on the phenyl ring and the hydroxyl group on the piperidine ring are of particular interest due to their potential impact on the molecule's chemical properties and biological activity.

Synthesis Analysis

The synthesis of related fluorinated piperidine compounds involves multi-step processes. For instance, the synthesis of a fluorinated pyrrolopyridine compound was achieved through electrophilic fluorination using a trimethylstannyl precursor, with palladium catalysis playing a crucial role in introducing the trimethylstannyl leaving group . Another synthesis method for arylpiperidin-4-ols, which are structurally similar to the compound of interest, involves the reaction of dichloropentan-3-ol with various anilines in the presence of potassium carbonate and sodium iodide in dimethylformamide . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated piperidine compounds.

Molecular Structure Analysis

The molecular structure of fluorinated piperidine compounds can be quite complex, with various substituents influencing the overall conformation and stability of the molecule. For example, a spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound with a 4-fluorophenyl group was found to be essentially planar, with the exception of the pyrrolidin ring, which adopts an envelope conformation . Similarly, the crystal structure of a bis(p-methoxyphenyl)piperidin-4-one compound revealed a slightly distorted chair conformation for the piperidin ring . These studies suggest that the molecular structure of "this compound" would likely be influenced by the presence of the fluorophenyl group and the hydroxyl group.

Chemical Reactions Analysis

The chemical reactivity of fluorinated piperidine compounds can involve various types of interactions and reactions. For instance, in the crystal structure of a bis(4-fluorophenyl)piperidin-4-one compound, weak N-H...O and C-H...F interactions were observed, which contribute to the formation of infinite chains in the crystal lattice . Additionally, the reactivity of a fluorinated butenolide compound with hard and soft nucleophiles demonstrated the potential for conjugate addition and vinylic halogen displacement reactions . These findings suggest that "this compound" may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidine compounds are closely related to their molecular structure. For example, the crystal packing and intermolecular interactions in the crystal structure of a chloro-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one were analyzed using Hirshfeld surface analysis, revealing a preference for O-H interactions . Similarly, the synthesis and evaluation of a tritium-labeled fluorinated piperidine compound for autoradiographic study of the phencyclidine receptor indicated the importance of the fluorine atom and the hydroxyl group in binding affinity . These studies provide insights into the potential properties of "this compound," such as solubility, stability, and biological activity.

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

Research has been conducted on synthesizing various piperidine derivatives, including 1-arylpiperidin-4-ols, which involve reactions with different anilines, such as 4-fluorophenyl. These syntheses contribute to the development of new molecular structures with potential applications in pharmaceuticals and chemical industries (Reese & Thompson, 1988).

Pharmacological Research

Studies on paroxetine hydrochloride, a compound closely related to 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride, have been conducted. Paroxetine, a selective serotonin reuptake inhibitor, has been explored for its applications in treating various psychiatric disorders. The research encompasses its physicochemical properties, methods of preparation, and pharmacological effects (Germann et al., 2013).

Anti-Leukemia Activity

Compounds based on the molecular motif of piperidinium hydrochloride, with various substituted groups, have been synthesized and their structures characterized. These compounds, including derivatives with 3-fluorophenyl groups, exhibited potential anti-leukemia bioactivity, indicating their usefulness in cancer research and treatment (Yang et al., 2009).

Crystallography Studies

The crystal structures of paroxetine hydrochloride, which include the 4-fluorophenyl group, have been analyzed. Understanding these structures aids in the development of new drugs and helps in predicting their stability and behavior in different environments (Yokota et al., 1999).

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOJVWSNFKMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702084 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173447-91-1 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

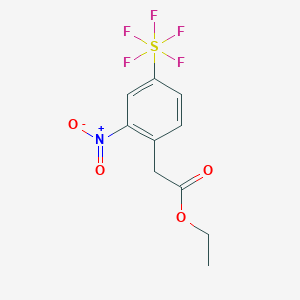

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

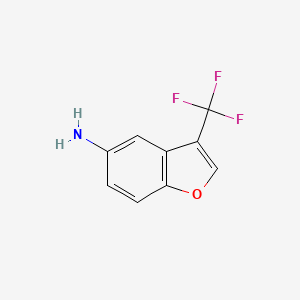

![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)

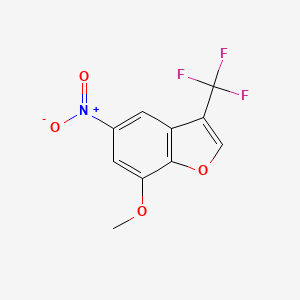

![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)

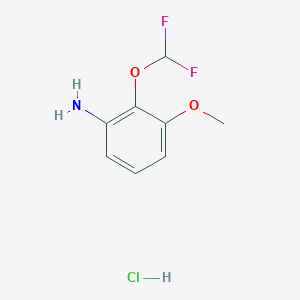

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)